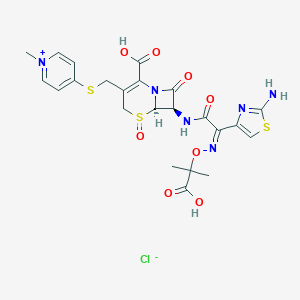
N1-b-D-Glucopyranosylamino-guanidine HCl
Descripción general
Descripción
N1-b-D-Glucopyranosylamino-guanidine HCl (GAGHCl) is a synthetic compound that has been studied for its biochemical, physiological, and pharmacological properties. GAGHCl is a novel compound with potential applications in drug development, drug delivery, and biotechnology. GAGHCl is a white crystalline powder composed of an amino-guanidine group and a glucopyranosyl group. It has a molecular weight of 263.3 g/mol and a melting point of 200-202°C.
Aplicaciones Científicas De Investigación
Cyclization Reactions
N1-b-D-Glucopyranosylamino-guanidine HCl has been used in cyclization reactions to synthesize N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines. These compounds, upon cyclization under mild conditions, afford 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, highlighting the compound's potential in the synthesis of pyranosyl nucleosides. This application points to its role in synthetic organic chemistry, particularly in the synthesis of complex molecules with potential biological activity (Györgydeák, Holzer, & Thiem, 1997).
Protein Folding
Research has shown that guanidine hydrochloride, a related compound, at low concentrations, can refold acid-unfolded proteins, stabilizing the molten globule state. This state is characterized by a significant amount of secondary structure but substantially disordered tertiary structure. Such studies highlight the potential of guanidine compounds in understanding and manipulating protein folding mechanisms, which is crucial in biochemistry and pharmaceutical sciences (Hagihara, Aimoto, Fink, & Goto, 1993).
Alzheimer's Disease Research
Guanidine hydrochloride is used in the isolation of amyloid proteins associated with Alzheimer's disease. The isolation and characterization of these proteins are fundamental in understanding the pathogenesis of the disease and developing potential diagnostic tests or therapies (Glenner & Wong, 1984).
RNA Element Binding
The guanidine-I riboswitch, an RNA element found across various bacteria, binds specifically to the guanidinium cation. Understanding this binding mechanism is crucial in the study of nitrogen metabolism and multidrug resistance transporter genes. The specificity of this binding and its implications in bacterial metabolism have significant relevance in molecular biology and genetic regulation (Reiss, Xiong, & Strobel, 2017).
Biological Activities and Therapeutic Applications
Guanidine compounds, including derivatives of this compound, have numerous applications in various fields of chemistry and biology. They are pivotal in drug discovery processes, exhibiting a wide range of biological activities and therapeutic uses. This broad spectrum of activity highlights the significance of these compounds in medicinal chemistry and drug development (Sa̧czewski & Balewski, 2013).
Protein Stability and Conformational Studies
Studies have shown that guanidine hydrochloride influences the conformation and stability of various proteins, including erythropoietin and glutathione reductase. Understanding these effects is crucial for protein chemistry, especially in studying protein folding, stability, and function under denaturing conditions (Narhi et al., 1991), (Rendón et al., 1995).
DNA Isolation and Characterization
Guanidine hydrochloride is also utilized in the isolation and characterization of DNA, demonstrating its importance in molecular biology and genetic studies. This application is crucial for understanding genetic information and conducting various biological and medical research (Bowtell, 1987).
Propiedades
IUPAC Name |
2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPFFIDQAQUEH-WYRLRVFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385058 | |
| Record name | N1-b-D-Glucopyranosylamino-guanidine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109853-81-8 | |
| Record name | N1-b-D-Glucopyranosylamino-guanidine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)



![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)








